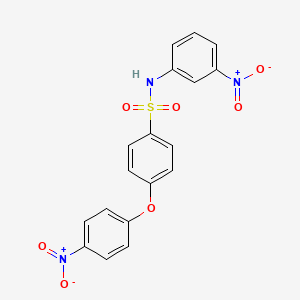
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide, also known as NBD-556, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. NBD-556 is a sulfonamide derivative that possesses unique properties that make it an attractive candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. The sulfonamide group in 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide is essential for its inhibitory activity, as it forms hydrogen bonds with the amino acid residues in the active site of enzymes. The nitrophenyl and nitrophenoxy groups in 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide also contribute to its inhibitory activity by forming additional interactions with the active site residues.
Biochemical and Physiological Effects:
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide has been shown to possess significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide has also been shown to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide possesses several advantages that make it an attractive candidate for laboratory experiments. It is stable, easy to synthesize, and possesses potent inhibitory activity against various enzymes. However, 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the investigation of 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide. One potential application is its use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide. Additionally, the development of more potent and selective sulfonamide derivatives based on the structure of 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide involves the reaction of 4-nitrophenol and 3-nitroaniline with benzenesulfonyl chloride. The resulting product is then subjected to further reactions to yield 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide. The synthesis of 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess potent inhibitory activity against a wide range of enzymes, including carbonic anhydrase and matrix metalloproteinases. These enzymes play crucial roles in various physiological processes, including bone resorption, tumor invasion, and angiogenesis. 4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide has also been shown to possess anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O7S/c22-20(23)14-4-6-16(7-5-14)28-17-8-10-18(11-9-17)29(26,27)19-13-2-1-3-15(12-13)21(24)25/h1-12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARFUQGREMQYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-nitrophenoxy)-N-(3-nitrophenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5184127.png)
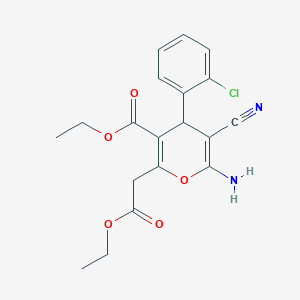
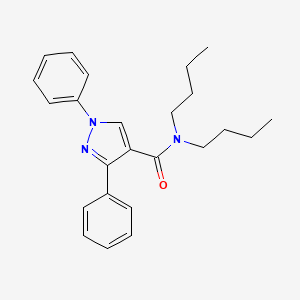
![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5184152.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184156.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide](/img/structure/B5184160.png)
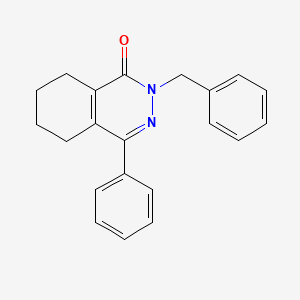
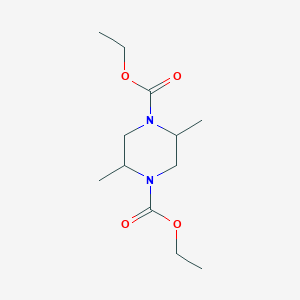
![2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5184178.png)
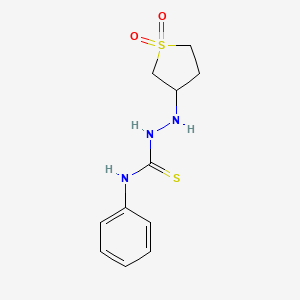
![N-[2-(2-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5184200.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B5184215.png)
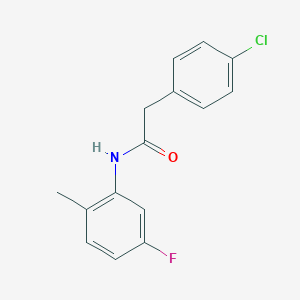
![ethyl 4-{[5-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5184238.png)